molecular formula C5H21N2O6PS B000245 Amifostine CAS No. 112901-68-5

Amifostine

Cat. No. B000245
M. Wt: 268.27 g/mol
InChI Key: TXQPXJKRNHJWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Amifostine is synthesized through a series of chemical reactions starting from simple precursors such as 2-aminoethanol and acrylonitrile. Two notable synthesis pathways have been described in scientific literature. The first pathway involves the reaction of 2-aminoethanol with acrylonitrile, followed by condensation, bromination, salification, and purification steps, yielding amifostine with a purity of 99.2% and a total yield of 37.3% (Mao Yuanhu et al., 2014). Another pathway starts from acrylamide, which is treated with ethanolamine and reduced by sodium borohydride, followed by salt formation and chlorination with Vilsmeier reagent, ultimately leading to amifostine with an overall yield of about 54% (Yan Yife, 2014).

Molecular Structure Analysis

Amifostine's molecular structure, S-2-(3-aminopropylamino)ethylphosphorothioate, is characterized by the presence of a phosphorothioate group attached to a 2-(3-aminopropylamino)ethyl moiety. This structure is crucial for its biotransformation into the active free thiol form, WR-1065, which is responsible for its cytoprotective properties. The phosphorothioate group allows for rapid dephosphorylation by alkaline phosphatase present in the plasma membranes of various normal tissues, facilitating the selective protection of these tissues from chemotherapy and radiation-induced damage (L. Shaw et al., 1996).

Chemical Reactions and Properties

Amifostine undergoes biotransformation in vivo, initiated by alkaline phosphatase-mediated dephosphorylation to its active metabolite, WR-1065. This metabolite then acts as a scavenger of harmful free radicals generated during radiation therapy and chemotherapy. The cytoprotective mechanism of amifostine is attributed to the thiol group in WR-1065, which can donate a hydrogen atom to repair damaged DNA or react with free radicals to neutralize them. The compound's stability and reactivity are influenced by its pH and the presence of biological catalysts such as enzymes that facilitate its activation (R. Capizzi, 1996).

Physical Properties Analysis

Amifostine is a white to off-white powder that is soluble in water and saline, making it suitable for intravenous administration. Its solubility is crucial for its effectiveness as a cytoprotective agent, allowing for rapid distribution and activation within the body. The compound's stability in aqueous solution and its pharmacokinetic profile, including its rapid clearance from the plasma, underscore its design as a drug intended for immediate activation and action prior to exposure to cytotoxic agents (C. Culy & Caroline M. Spencer, 2012).

Chemical Properties Analysis

The chemical behavior of amifostine, particularly its reactivity and interaction with biological molecules, is central to its function as a radioprotector and chemoprotector. Its active metabolite, WR-1065, exhibits high reactivity towards electrophilic compounds, including reactive oxygen species and alkylating agents, due to its nucleophilic thiol group. This reactivity is instrumental in its ability to protect normal tissues by neutralizing reactive species before they can damage cellular components (J. Kouvaris et al., 2007).

Scientific Research Applications

Radioprotection in Clinical Practice

Amifostine, the first approved radioprotective drug, is utilized in clinical practice for protecting normal tissues from damage caused by radiation and chemotherapy. Its selective cytoprotective mechanism involves free-radical scavenging, DNA protection, repair acceleration, and induction of cellular hypoxia. Approved by the U.S. FDA, it is used to reduce renal toxicity from cisplatin in ovarian cancer and xerostomia in head and neck cancer patients undergoing radiation therapy. Its potential applications extend to various oncologic settings, with ongoing research into novel schedules and administration methods (Kouvaris, Kouloulias, & Vlahos, 2007).

Chemoprotection in Oncology

Amifostine, a broad-spectrum cytoprotectant, shows selective protection of normal tissues from radiation and various chemotherapeutic drugs. Clinically, it mitigates myelotoxicity, nephrotoxicity, xerostomia, and mucositis. Extensive trials have confirmed its efficacy in protecting against the cytotoxic effects of cisplatin, cyclophosphamide, and radiation on multiple organs. Its role in improving salivary gland tolerance to high-dose radioiodine treatment and potential in treating myelodysplastic syndrome have also been explored (Capizzi & Oster, 2000).

Cytoprotection and Chemoprevention

Amifostine is significant in cytoprotection and chemoprevention, protecting against DNA damage from ionizing radiation and chemotherapy. Its anti-mutagenic and anti-carcinogenic properties, coupled with its influence on transcription factors, gene expression, and cellular growth, position it as a versatile agent in cancer therapy (Grdina, Kataoka, & Murley, 2000).

Applications in Hematologic Malignancies

Amifostine exhibits promising potential in hematologic malignancies. Its ability to prolong progenitor survival and delay apoptosis mirrors hematopoietic cytokines. The drug enhances hematopoiesis in myelodysplastic syndrome and selectively enhances chemotherapeutic cytotoxicity in leukemia progenitors, making it a unique agent for therapeutic applications in these areas (List, 1999).

Integrative Cancer Care

Amifostine's role in integrative cancer care involves reducing side effects of chemotherapy and radiation regimens, without evidence of tumor protection. Its use may enable treatment for populations unable to tolerate conventional cancer therapy. Studies indicate protection against mucositis, esophagitis, neuropathy, among other side effects, while its toxicity profiles and clinical implications continue to be evaluated (Block & Gyllenhaal, 2005).

Future Perspectives and Translational Advances

Amifostine's role in radioprotection highlights its potential for novel therapeutic applications. Its impact on cellular signaling pathways and the development of noncytotoxic derivatives position it as a candidate for advanced drug development. Despite its adverse side effects, amifostine's efficacy and future strategies in radioprotection are subjects of ongoing research (Kamran et al., 2016).

Safety And Hazards

Amifostine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Amifostine has potential applications in many other oncologic settings . Novel schedules and routes of administration are under investigation and may further simplify the use of amifostine, reduce any undesired effects, and considerably broaden its applications .

properties

IUPAC Name

2-(3-aminopropylamino)ethylsulfanylphosphonic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQPXJKRNHJWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCSP(=O)(O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H21N2O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150210
Record name Amifostine hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amifostine trihydrate

CAS RN

112901-68-5
Record name Amifostine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112901685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amifostine hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amifostine Trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIFOSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487QF2F4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amifostine
Reactant of Route 2
Amifostine
Reactant of Route 3
Amifostine
Reactant of Route 4
Amifostine
Reactant of Route 5
Amifostine
Reactant of Route 6
Amifostine

Citations

For This Compound
21,400
Citations
V Santini, FJ Giles - Haematologica, 1999 - haematologica.org
… In fact, pretreatment with amifostine was well tolerated and … is to focus the importance of amifostine as a myeloprotective and … of amifostine in the therapy of myelodysplastic syndromes. …
Number of citations: 129 www.haematologica.org
M King, S Joseph, A Albert, TV Thomas, MR Nittala… - Oncology, 2020 - karger.com
… to consider in using Amifostine are reviewed. Key Messages: Amifostine has been explored … Studies have demonstrated efficacy of Amifostine in all treatment sites reviewed, but results …
Number of citations: 96 karger.com
JC Lindegaard, C Grau - Radiotherapy and Oncology, 2000 - Elsevier
… It is our aim to review the outlook for using amifostine as a … The idea of using amifostine in oncology was then fueled by … the use of amifostine was feasible, and that amifostine seemed to …
Number of citations: 125 www.sciencedirect.com
CN Andreassen, C Grau, JC Lindegaard - Seminars in radiation oncology, 2003 - Elsevier
… using amifostine in oncology was encouraged by preclinical data suggesting that amifostine … that the use of amifostine was feasible and that amifostine might protect normal tissues from …
Number of citations: 275 www.sciencedirect.com
MI Koukourakis - Anti-Cancer Drugs, 2002 - journals.lww.com
… clinical experience with amifostine, and provides insight into future clinical directions. Amifostine, an … The cytoprotective mechanism of amifostine is complicated, involving free radical …
Number of citations: 190 journals.lww.com
TH Wasserman, DM Brizel - Oncology (Williston Park, NY), 2001 - europepmc.org
… amifostine (Ethyol) is the subject of extensive research as a protector. Several studies have demonstrated that amifostine … for the protective effects of amifostine. The increasing body of …
Number of citations: 77 europepmc.org
DM Brizel, TH Wasserman, M Henke… - Journal of Clinical …, 2000 - scholar.archive.org
Purpose: Radiotherapy for head and neck cancer causes acute and chronic xerostomia and acute mucositis. Amifositine and its active metabolite, WR-1065, accumulate with high …
Number of citations: 016 scholar.archive.org
JR Kouvaris, VE Kouloulias, LJ Vlahos - The oncologist, 2007 - academic.oup.com
… amifostine completed therapy without amifostine-related toxicities, suggesting that intrarectal amifostine … According to RTOG grading criteria, amifostine was superior to no treatment, …
Number of citations: 522 academic.oup.com
DJ Grdina, Y Kataoka, JS Murley - Drug metabolism and drug …, 2000 - degruyter.com
… amifostine and its thiol (WR-1065) and disulfide (WR-33278) forms. Several excellent reviews have been written regarding amifostine's … clinical status of amifostine or on cataloguing the …
Number of citations: 129 www.degruyter.com
VK Singh, TM Seed - Expert opinion on drug safety, 2019 - Taylor & Francis
… amifostine as a radioprotector for ARS, none of the strategies have resolved the issue of its toxicity/side effects. Thus, the FDA has approved amifostine … clinical use of amifostine during a …
Number of citations: 106 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.